An In-depth Technical Guide to 5-Bromo-2-fluoro-benzamidine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-2-fluoro-benzamidine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-benzamidine hydrochloride, a compound of significant interest to researchers and professionals in drug development. Drawing upon established chemical principles and data from closely related analogues, this document will delve into its chemical and physical properties, propose a robust synthetic pathway, and explore its potential therapeutic applications, particularly in the realm of enzyme inhibition.
Molecular Overview and Physicochemical Profile
5-Bromo-2-fluoro-benzamidine hydrochloride is a halogenated aromatic amidine. The presence of the electron-withdrawing bromine and fluorine atoms on the benzene ring is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity. The benzamidine moiety itself is a well-known pharmacophore, recognized for its ability to interact with various biological targets.
Table 1: Physicochemical Properties of 5-Bromo-2-fluoro-benzamidine Hydrochloride and Related Compounds
| Property | 5-Bromo-2-fluoro-benzamidine hydrochloride | 5-Bromo-2-fluorobenzylamine hydrochloride[] | Benzamidine hydrochloride[2] |
| CAS Number | 1187927-33-8[3] | 202865-69-8 | 1670-14-0 |
| Molecular Formula | C₇H₇BrClFN₂[3] | C₇H₈BrClFN | C₇H₉ClN₂ |
| Molecular Weight | 253.50 g/mol (predicted) | 240.50 g/mol | 156.61 g/mol |
| Appearance | White to off-white solid (predicted) | Off-white to light yellow powder | White crystalline solid |
| Melting Point | Not available | 221-226 °C | ~70-73 °C |
| Solubility | Soluble in water and polar organic solvents like ethanol and DMSO (predicted)[4][5] | Not available | Soluble in water (~3 mg/mL in PBS)[6], ethanol, DMSO, and DMF[6] |
Note: Some properties for the title compound are predicted based on the properties of structurally similar compounds.
The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial characteristic for its use in biological assays and for potential formulation into pharmaceutical preparations.[4]
Proposed Synthesis Pathway
A plausible and efficient synthesis of 5-Bromo-2-fluoro-benzamidine hydrochloride can be envisioned starting from the readily available precursor, o-fluorobenzoyl chloride. This multi-step synthesis is designed for high yield and purity.
Caption: Proposed synthetic route for 5-Bromo-2-fluoro-benzamidine hydrochloride.
Detailed Synthetic Protocol:
Step 1: Synthesis of o-Fluorobenzamide
-
To a stirred solution of ammonia water, slowly add o-fluorobenzoyl chloride at a controlled temperature (typically 0-5 °C).
-
Continue stirring for 2-3 hours, allowing the reaction to proceed to completion.
-
The resulting precipitate, o-fluorobenzamide, is collected by filtration, washed with cold water, and dried.
Rationale: This is a standard amidation reaction where the highly reactive acyl chloride reacts with ammonia to form the corresponding amide.[7]
Step 2: Synthesis of o-Fluorobenzonitrile
-
Suspend o-fluorobenzamide in a suitable solvent (e.g., dichloromethane).
-
Add a dehydrating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), dropwise.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is carefully quenched with water and the organic layer is separated, washed, dried, and concentrated to yield o-fluorobenzonitrile.
Rationale: The amide is dehydrated to a nitrile in the presence of a strong dehydrating agent.[7]
Step 3: Synthesis of 5-Bromo-2-fluorobenzonitrile
-
Dissolve o-fluorobenzonitrile in concentrated sulfuric acid (75-90%).
-
Slowly add a brominating agent, such as dibromohydantoin, while maintaining a low temperature.
-
Stir the reaction mixture until bromination is complete.
-
The product, 5-bromo-2-fluorobenzonitrile, is then extracted with a suitable organic solvent like dichloromethane.[7]
Rationale: The electron-donating effect of the fluorine atom directs the electrophilic aromatic substitution (bromination) to the para position.
Step 4: Synthesis of 5-Bromo-2-fluoro-benzamidine hydrochloride (Pinner Reaction)
-
Dissolve 5-bromo-2-fluorobenzonitrile in anhydrous ethanol and bubble dry hydrogen chloride gas through the solution at 0 °C to form the imidate hydrochloride precipitate.
-
Isolate the precipitate and treat it with a solution of ammonia in ethanol.
-
The resulting 5-Bromo-2-fluoro-benzamidine hydrochloride is then isolated, purified by recrystallization, and dried.
Rationale: The Pinner reaction is a classic method for converting nitriles to amidines via an imidate intermediate.
Predicted Spectral Characteristics
Table 2: Predicted Spectral Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The protons of the amidine group (-C(=NH)NH₂) will likely appear as broad singlets at a downfield chemical shift, potentially exchangeable with D₂O. |
| ¹³C NMR | The carbon atom of the amidine group is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons will show distinct signals, with the carbons attached to bromine and fluorine exhibiting characteristic splitting patterns and chemical shifts. |
| FT-IR | Characteristic peaks are expected for N-H stretching (around 3100-3500 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-Br and C-F stretching in the fingerprint region. |
| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M+H]⁺ would be expected around m/z 218 and 220. |
Potential Applications in Drug Discovery
The benzamidine scaffold is a well-established inhibitor of serine proteases, such as trypsin and thrombin.[4] These enzymes play crucial roles in various physiological and pathological processes, making them attractive drug targets.
The introduction of bromine and fluorine atoms can enhance the therapeutic potential of the parent benzamidine molecule. The strategic placement of fluorine can improve metabolic stability, binding affinity, and bioavailability.[8]
Caption: Proposed binding mode of 5-Bromo-2-fluoro-benzamidine in a serine protease active site.
Potential Therapeutic Areas:
-
Anticoagulants: Inhibition of thrombin and other coagulation factors.
-
Antivirals: Some viral proteases are serine proteases.
-
Anticancer: Targeting proteases involved in tumor progression and metastasis.
-
Anti-inflammatory: Inhibition of proteases involved in inflammatory cascades.
Experimental Protocol: Trypsin Inhibition Assay
To evaluate the potential of 5-Bromo-2-fluoro-benzamidine hydrochloride as a serine protease inhibitor, a standard in vitro trypsin inhibition assay can be performed.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) substrate
-
Tris-HCl buffer (pH 8.0)
-
5-Bromo-2-fluoro-benzamidine hydrochloride (test compound)
-
Benzamidine hydrochloride (positive control)[4]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add varying concentrations of the test compound or positive control to the wells.
-
Add a solution of trypsin to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BAPNA substrate to each well.
-
Monitor the absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Rationale: This is a colorimetric assay where active trypsin cleaves the BAPNA substrate, releasing p-nitroaniline, which absorbs light at 405 nm. An effective inhibitor will reduce the rate of this color change.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-2-fluoro-benzamidine hydrochloride. Based on the hazard information for related compounds like 5-bromo-2-fluorobenzaldehyde and benzamidine hydrochloride, the following precautions are recommended.[2][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2] Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
GHS Hazard Statements (Predicted):
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Conclusion
5-Bromo-2-fluoro-benzamidine hydrochloride is a promising compound for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a strong potential as a serine protease inhibitor. The insights provided in this guide are intended to facilitate further research and development of this and related molecules.
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